Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide
Overview
Description
Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide is a chemical compound that features a pyridinium ion bonded to a benzothiazole moiety via a methylene bridge, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide typically involves the reaction of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. This intermediate is then reacted with pyridine derivatives under appropriate conditions to form the final product. Common reagents used in these reactions include diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while substitution of the iodide ion can produce a wide range of substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide involves its interaction with various molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyridinium ion can also participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyridinium salts, such as:
- Pyridinium, 4-(2-benzothiazolyl)-1-methyl-, iodide
- 1-(2-Benzothiazolyl)pyrazolines
- 2-Arylbenzothiazoles
Uniqueness
Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide is unique due to the specific combination of the pyridinium and benzothiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2S.HI/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQNLNPDXJHHM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539319 | |
Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-43-8 | |
Record name | Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80352-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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